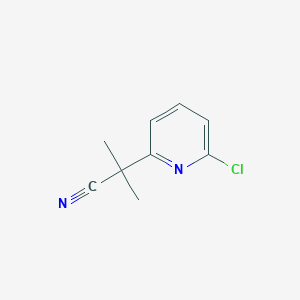

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Overview

Description

“2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-methylpropanenitrile” part suggests the presence of a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

While specific synthesis methods for “2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” were not found, related compounds such as “(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux method .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Materials Science , specifically focusing on optoelectronics .

3. Methods of Application or Experimental Procedures The compound was synthesized by the reflux method. Single crystals were grown by the slow evaporation technique, and the crystal structure was elucidated by single crystal X-ray diffraction method. Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .

), nonlinear refraction ( ), and optical limiting (OL threshold = ) under the CW regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .The results suggest that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .

-

(6-chloropyridin-2-yl)methanamine : This compound has a CAS Number of 188637-75-4 . It’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

-

2-(6-Chloropyridin-2-yl)acetic acid : This compound has a CAS Number of 885267-14-1 . Like the previous compound, it’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

-

(6-chloropyridin-2-yl)methanamine : This compound has a CAS Number of 188637-75-4 . It’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

-

2-(6-Chloropyridin-2-yl)acetic acid : This compound has a CAS Number of 885267-14-1 . Like the previous compound, it’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

Safety And Hazards

properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBYRMEJUIFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)

![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)